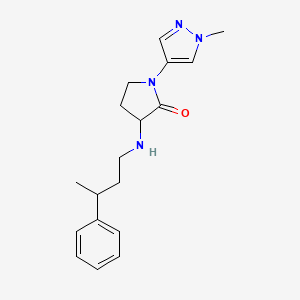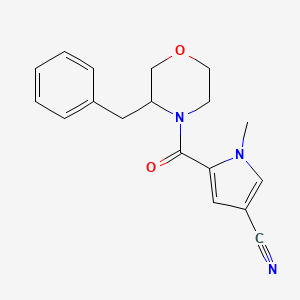
1-(1-Methylpyrazol-4-yl)-3-(3-phenylbutylamino)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methylpyrazol-4-yl)-3-(3-phenylbutylamino)pyrrolidin-2-one, also known as MPDPV, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a designer drug that has been used recreationally as a stimulant and has been associated with several adverse effects. However, the compound has also shown potential in scientific research applications due to its unique properties.
Mechanism of Action
1-(1-Methylpyrazol-4-yl)-3-(3-phenylbutylamino)pyrrolidin-2-one acts by inhibiting the reuptake of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward. This leads to an increase in dopamine levels in the brain, which can result in feelings of euphoria and increased energy levels.
Biochemical and Physiological Effects:
The use of this compound has been associated with several physiological and biochemical effects. These include increased heart rate and blood pressure, hyperthermia, and the release of stress hormones such as cortisol. In addition, the compound has been shown to cause neurotoxicity in animal studies, which may have implications for its use in humans.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1-Methylpyrazol-4-yl)-3-(3-phenylbutylamino)pyrrolidin-2-one in scientific research is its potency as a dopamine reuptake inhibitor, which can allow for the study of the effects of dopamine on behavior and cognition. However, the compound's potential for neurotoxicity and adverse effects on the cardiovascular system must be taken into account when designing experiments.
Future Directions
There are several potential future directions for research involving 1-(1-Methylpyrazol-4-yl)-3-(3-phenylbutylamino)pyrrolidin-2-one. These include investigating its potential as a treatment for ADHD and depression, as well as studying its effects on the brain and behavior. In addition, further research is needed to better understand the compound's mechanisms of action and potential for adverse effects.
Synthesis Methods
1-(1-Methylpyrazol-4-yl)-3-(3-phenylbutylamino)pyrrolidin-2-one can be synthesized through a multi-step process that involves the reaction of 4-methylpyrazole with 3-phenylbutylamine, followed by the addition of pyrrolidine-2-one. The final product is obtained through purification and isolation steps.
Scientific Research Applications
1-(1-Methylpyrazol-4-yl)-3-(3-phenylbutylamino)pyrrolidin-2-one has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a potent dopamine reuptake inhibitor, similar to other stimulants such as cocaine and amphetamines. This property has led to investigations into its potential use as a treatment for disorders such as attention deficit hyperactivity disorder (ADHD) and depression.
properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)-3-(3-phenylbutylamino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-14(15-6-4-3-5-7-15)8-10-19-17-9-11-22(18(17)23)16-12-20-21(2)13-16/h3-7,12-14,17,19H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSBTXMAAGUZII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1CCN(C1=O)C2=CN(N=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639079.png)
![3-phenyl-3-[(5-propyl-1H-pyrazole-3-carbonyl)amino]propanoic acid](/img/structure/B7639089.png)


![2-[4-(bicyclo[2.2.1]heptane-2-carbonyl)-1,4-diazepan-1-yl]-N-methylacetamide](/img/structure/B7639119.png)
![N-[1-(azepane-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7639127.png)

![N-[3-(cyclopropylamino)-3-oxopropyl]-N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7639144.png)
![N-[4-(4-methoxyphenyl)oxan-4-yl]cyclobutanecarboxamide](/img/structure/B7639172.png)
![[4-(3-Aminopropoxy)piperidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride](/img/structure/B7639175.png)


![N-[[3-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]methyl]cycloheptanecarboxamide](/img/structure/B7639194.png)
![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7639200.png)